molecular formula C12H20N2O B3060995 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one CAS No. 22993-71-1

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one

Cat. No.: B3060995
CAS No.: 22993-71-1
M. Wt: 208.3 g/mol
InChI Key: HARNDXDNXFIUHK-UHFFFAOYSA-N
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Description

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one is a heterocyclic compound with the molecular formula C12H20N2O. It is characterized by a seven-membered ring structure containing nitrogen atoms, making it part of the azepine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone oxime with caprolactam under acidic conditions, leading to the formation of the desired azepine derivative . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azepine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-12-8-4-2-6-10-14(12)11-7-3-1-5-9-13-11/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARNDXDNXFIUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)N2CCCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343749
Record name 2H-Azepin-2-one, hexahydro-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22993-71-1
Record name 2H-Azepin-2-one, hexahydro-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one
Reactant of Route 2
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one
Reactant of Route 3
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one
Reactant of Route 4
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one
Reactant of Route 5
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one
Reactant of Route 6
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one

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